Antimony(5+);pentasulfide

Description

Significance of Antimony(5+);pentasulfide in Advanced Materials Science

The unique properties of antimony pentasulfide make it a compound of interest in the field of advanced materials science. It is considered a p-block molecular entity and has garnered attention for its semiconductor properties. chemicalbook.comcymitquimica.com Research has explored its use as a precursor in the synthesis of other antimony compounds, such as Schlippe's Salt (Na3SbS4·9H2O). wikipedia.org

One of the significant applications being investigated is its use in solar cell technology. Antimony sulfide (B99878) (Sb2S3), a related compound for which antimony pentasulfide can be a precursor, is valued as a light-absorbing material in solar cells due to its high absorption coefficient and suitable bandgap. researchgate.netresearchgate.net Studies have shown that using antimony pentasulfide as a precursor for thermally evaporated Sb2S3 thin films can lead to improved photovoltaic performance in planar solar cells. researchgate.net Beyond solar cells, antimony compounds are also crucial in the battery and military industries. ontosight.ai

Historical Context of Antimony Sulfide Compound Research

Antimony compounds have a long history, with their use dating back to ancient civilizations. numberanalytics.comwikipedia.org Antimony(III) sulfide (Sb2S3), a related compound, was used as a cosmetic, known as kohl, in ancient Egypt around 3100 BC. wikipedia.orgwho.int The name "antimony" is thought to derive from the Greek words 'anti' and 'monos', meaning 'not alone', which likely refers to its common occurrence with other elements. numberanalytics.com

The Roman scholar Pliny the Elder described methods for preparing antimony sulfide for medicinal purposes around 77 AD. wikipedia.org Throughout history, antimony and its compounds have been considered significant in the field of alchemy, with some viewing it as a key material in the quest to transmute metals. sci-hub.st The scientific understanding of antimony as an element that forms sulfides and oxides, similar to other metals, evolved with the decline of phlogiston theory. wikipedia.org

Current Research Landscape and Future Directions in this compound Studies

Current research on antimony pentasulfide is diverse. A significant area of investigation is the optimization of its synthesis to produce high-purity forms. One patented method involves using antimony pentoxide, concentrated hydrochloric acid, tartaric acid, and ammonium (B1175870) sulfide to produce antimony pentasulfide with a purity of up to 96.2%. google.com Other synthesis methods include the direct reaction of antimony powder with sulfur at elevated temperatures. smolecule.com

The environmental behavior of antimony is another critical area of study. Researchers are investigating the mobility of antimony in soils and how its chemical speciation, which can be influenced by microbes, affects its fate in the environment. rsc.org Understanding these processes is crucial for developing remediation strategies for contaminated sites. rsc.org

Future research is likely to focus on several key areas. Further development of analytical methods is needed to accurately identify and quantify different antimony species in natural and moderately contaminated environments. rsc.org In materials science, continued exploration of antimony pentasulfide as a precursor for thin-film solar cells and other electronic applications is expected. researchgate.net Additionally, research into the bioremediation of antimony-contaminated wastewater using microorganisms like sulfate-reducing bacteria is a promising avenue. mdpi.com

Scope and Objectives of Academic Inquiry into this compound

The primary goals of academic inquiry into this compound are to fundamentally understand its chemical and physical properties, develop efficient and environmentally benign synthesis methods, and explore its potential applications in various technological fields. A significant portion of research is dedicated to its nonstoichiometric nature and the challenge of producing a pure, stoichiometric Sb2S5. chemicalbook.comchemicalbook.com Mössbauer spectroscopy analysis suggests that the compound is a derivative of antimony(III), which helps to explain its chemical behavior. wikipedia.org

Academics are also focused on its role as a precursor for other valuable materials. ontosight.ai For instance, its use in creating antimony sulfide thin films for solar cells is a major research driver. researchgate.net The investigation into its interactions with biological systems and the environment is another critical objective, aiming to assess its potential impact and develop safe handling and disposal methods. smolecule.comrsc.org

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Sb2S5 |

| Appearance | Orange to dark red powder chemicalbook.com |

| Molar Mass | 403.82 g/mol wikipedia.org |

| Density | 4.12 g/cm³ chemicalbook.comchemicalbook.com |

| Melting Point | Decomposes at 75°C chemicalbook.comchemicalbook.com |

| Solubility in Water | Insoluble chemicalbook.comchemicalbook.com |

| Solubility | Soluble in hydrochloric acid, caustic alkalies, ammonium hydrosulfide (B80085) chemicalbook.comchemicalbook.com |

Common Synonyms for this compound

| Synonym |

|---|

| Antimony pentasulfide wikipedia.org |

| Antimony red wikipedia.org |

| Antimonial saffron cymitquimica.com |

| Antimony sulfide golden ontosight.ai |

Structure

2D Structure

Properties

IUPAC Name |

antimony(5+);pentasulfide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.Sb/q5*-2;+5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASOQGQMMWJGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

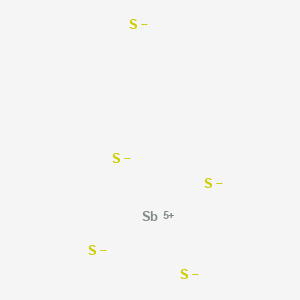

[S-2].[S-2].[S-2].[S-2].[S-2].[Sb+5] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5Sb-5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Antimony 5+ ;pentasulfide and Derived Systems

Conventional Chemical Synthesis Routes

Conventional synthesis of antimony pentasulfide powder primarily relies on precipitation from aqueous solutions, with well-established methods involving specific antimony precursors. Direct reaction of the elements is also a potential pathway, though less commonly employed for producing the pentasulfide form.

Aqueous precipitation represents the most common and commercially significant approach to producing antimony pentasulfide. These methods involve the reaction of soluble antimony compounds with a sulfur source in a solution, leading to the precipitation of the insoluble orange-to-red antimony pentasulfide product.

A widely used commercial method for synthesizing antimony pentasulfide involves the acidification of a sodium tetrathioantimonate (Na₃SbS₄) solution, also known as Schlippe's salt. google.com This process typically occurs in two main stages:

Formation of the Tetrathioantimonate Precursor: The process begins by converting antimony trisulfide (Sb₂S₃) into the soluble sodium tetrathioantimonate. This is achieved by boiling antimony trisulfide with sulfur in a caustic soda (sodium hydroxide) solution. chemicalbook.comchemdad.com The reaction can be represented as: 4 Sb₂S₃ + 8 S + 18 NaOH → 5 Na₃SbS₄ + 3 NaSbO₃ + 9 H₂O chemdad.com The sparingly soluble sodium antimonate (B1203111) (NaSbO₃) is subsequently removed by filtration. chemicalbook.comchemdad.com

Precipitation of Antimony Pentasulfide: The resulting solution of Schlippe's salt is then treated with an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), causing the precipitation of orange-yellow antimony pentasulfide. chemicalbook.comchemdad.com The acidification reaction releases hydrogen sulfide (B99878) gas. youtube.com The chemical equation for this step is: 2 Na₃SbS₄ + 6 HCl → Sb₂S₅ + 6 NaCl + 3 H₂S chemicalbook.comchemdad.com

The resulting precipitate is then filtered, washed with water, and dried to yield the final product. youtube.com It is noted that the product's color may darken as it dries. youtube.com

| Step | Reactants | Products | Key Conditions |

| 1. Precursor Formation | Antimony Trisulfide (Sb₂S₃), Sulfur (S), Sodium Hydroxide (NaOH) | Sodium Tetrathioantimonate (Na₃SbS₄), Sodium Antimonate (NaSbO₃), Water (H₂O) | Boiling in solution |

| 2. Precipitation | Sodium Tetrathioantimonate (Na₃SbS₄), Hydrochloric Acid (HCl) | Antimony Pentasulfide (Sb₂S₅), Sodium Chloride (NaCl), Hydrogen Sulfide (H₂S) | Acidification of the precursor solution |

An alternative aqueous synthesis route involves the direct reaction of antimony pentachloride (SbCl₅) with hydrogen sulfide (H₂S). chemicalbook.com In this method, hydrogen sulfide gas is passed through a solution of antimony pentachloride in hydrochloric acid. chemicalbook.comchemdad.com This leads to the formation of antimony pentasulfide as a precipitate.

A potential challenge with this method is the co-precipitation of free sulfur. This elemental sulfur can be removed from the final product by extraction with carbon disulfide, in which antimony pentasulfide is insoluble. chemicalbook.comchemdad.com

| Reactant 1 | Reactant 2 | Solvent/Medium | Product | Byproduct |

| Antimony Pentachloride (SbCl₅) | Hydrogen Sulfide (H₂S) | Hydrochloric Acid (HCl) | Antimony Pentasulfide (Sb₂S₅) | Hydrochloric Acid (HCl) |

The direct reaction between elemental antimony and sulfur is more commonly associated with the formation of antimony trisulfide (Sb₂S₃), particularly the black, crystalline form, which is produced when the elements are heated together. sciencemadness.org High-temperature reactions, such as those studied at 900 °C in molten salt environments, have been investigated but can lead to significant material loss. researchgate.net The synthesis of pure antimony pentasulfide via direct elemental reaction is challenging, as the resulting product often contains free sulfur and may be of variable composition. chemicalbook.com It is often considered that stoichiometric Sb₂S₅ is difficult to obtain and may exist as a mixture of Sb₂S₃ and elemental sulfur.

Aqueous Precipitation Methods

Advanced Fabrication Techniques for Antimony Sulfide Thin Films and Nanostructures

While conventional methods focus on producing bulk powder, advanced fabrication techniques are employed to create thin films and nanostructures of antimony sulfide, primarily for applications in electronics and optoelectronics. These materials are typically the more stable antimony trisulfide (Sb₂S₃).

Thermal evaporation is a widely utilized physical vapor deposition (PVD) technique for fabricating antimony sulfide thin films. inoe.ro This method is favored because it allows for significant control over deposition conditions, which in turn determines the structure and physical properties of the resulting films. inoe.ro

The process generally involves:

Source Material: High-purity antimony sulfide (typically Sb₂S₃) powder is placed in a crucible or boat (e.g., molybdenum) within a high-vacuum chamber. rsc.org

Evaporation: The source material is heated until it sublimes or evaporates.

Deposition: The vaporized material travels through the vacuum and condenses onto a substrate (such as fluorine-doped tin oxide (FTO) coated glass) placed above the source. rsc.orgbohrium.com

The properties of the deposited films are highly dependent on various process parameters. Post-deposition annealing, sometimes in a sulfur-rich atmosphere, is a common subsequent step to enhance the film's crystallinity and optimize its properties. rsc.orgrsc.org Research has shown that film thickness significantly influences surface morphology, chemical composition, and key electronic properties like band gap and conductivity. rsc.orgrsc.org For instance, one study found that an Sb₂S₃ thin film with a thickness of 450 nm exhibited an optimal balance of properties for photoelectrochemical applications. rsc.org

| Parameter | Description | Typical Values/Conditions | Impact on Film Properties |

| Source Material | Typically high-purity Antimony Trisulfide (Sb₂S₃) powder | - | Determines the composition of the vapor |

| Substrate | Material onto which the film is deposited | Fluorine-doped tin oxide (FTO) coated glass | Influences film adhesion and device structure |

| Vacuum Pressure | The pressure inside the deposition chamber | High vacuum (e.g., 10⁻⁵ Torr) researchgate.net | Affects the mean free path of evaporated particles and film purity |

| Substrate Temperature | Temperature of the substrate during deposition | Room temperature (300 K) to 400 °C inoe.roresearchgate.net | Influences film crystallinity and morphology |

| Film Thickness | The final thickness of the deposited layer | Varied, e.g., up to 450 nm rsc.org | Affects light absorption, conductivity, and surface roughness rsc.org |

| Post-Deposition Annealing | Heat treatment after deposition | e.g., 500 K in air or in a sulfur atmosphere inoe.rorsc.org | Improves crystallinity, can induce phase changes inoe.ro |

Hydrothermal Synthesis Protocols

Hydrothermal synthesis offers a route to crystalline antimony sulfide materials by utilizing aqueous solutions under controlled temperature and pressure. This method has been effectively employed for various antimony sulfide phases.

General parameters for the hydrothermal synthesis of antimony sulfides involve temperatures ranging from 70 to 400 degrees Celsius and pressures that can reach up to 300 bar smolecule.com. The pH of the solution is a critical factor; alkaline conditions, specifically between pH 10.9 and 12, are reported to favor the formation of desired antimony-sulfur complexes smolecule.com.

A key precursor for these reactions is Sodium thioantimonate nonahydrate (Schlippe's salt, Na₃SbS₄·9H₂O). In a typical approach, Schlippe's salt is used as the source for both antimony and sulfur. Under hydrothermal conditions, it can decompose and react to form various thioantimonate(III) compounds with layered structures researchgate.net. For instance, reacting Schlippe's salt with transition metal complexes under hydrothermal conditions has led to the formation of novel layered thioantimonate(III) compounds, demonstrating the versatility of this precursor in creating complex antimony chalcogenide systems researchgate.net.

| Parameter | Value/Range | Source |

| Temperature | 70 - 400 °C | smolecule.com |

| Pressure | Up to 300 bar | smolecule.com |

| pH | 10.9 - 12 (alkaline) | smolecule.com |

| Precursor Example | Na₃SbS₄·9H₂O | researchgate.net |

Utilization of Single-Source Precursors

Single-source precursors (SSPs) are compounds that contain all the necessary elements for the final material, in this case, both antimony and sulfur. Their use can offer better control over stoichiometry and lower deposition temperatures. Research in this area has primarily focused on precursors for antimony(III) sulfide (Sb₂S₃).

Several classes of antimony(III) complexes have been investigated as SSPs:

Antimony(III) dithiocarbamates : The complex antimony(III) diethyldithiocarbamate (B1195824), [Sb(S₂CN(Et₂)₃)], has been successfully used to prepare Sb₂S₃ powders via a solvent-less thermolysis method at temperatures ranging from 300 to 475 °C mdpi.comopenrepository.comresearchgate.net.

Antimony(III) thiolates : Antimony thiolates, such as Sb(SR)₃, have been employed as SSPs for Metal-Organic Chemical Vapor Deposition (MOCVD) to grow antimony sulfide thin films acs.org.

Antimony(III) xanthates : Antimony(III) ethylxanthate, [Sb(S₂COEt)₃], has been synthesized and used as a precursor for preparing silver antimony sulfide (AgSbS₂) powders and thin films nih.gov.

The thermal decomposition of these precursors under controlled conditions leads to the formation of the desired antimony sulfide material. For example, solvent-less thermolysis of [Sb(S₂CN(Et₂)₃)] involves heating the precursor in a tube furnace under a nitrogen atmosphere to yield a black residue of Sb₂S₃ mdpi.com.

| Precursor Type | Chemical Formula Example | Synthesis Method | Product | Source |

| Dithiocarbamate | [Sb(S₂CN(Et₂)₃)] | Solvent-less Thermolysis | Sb₂S₃ | mdpi.comopenrepository.com |

| Thiolate | Sb(SBuᵗ)₃ | MOCVD | Sb₂S₃ | acs.org |

| Xanthate | [Sb(S₂COEt)₃] | Melt Method | AgSbS₂ | nih.gov |

Solvothermal Synthesis for Related Antimony Chalcogenides

Solvothermal synthesis is similar to the hydrothermal method but employs non-aqueous solvents. This technique is particularly useful for producing unique nanostructures and complex chalcogenide frameworks that may not be accessible from aqueous solutions.

Furthermore, solvothermal methods have been applied to create elemental antimony nanostructures. Uniform antimony (Sb) nanotubes with a pure rhombohedral phase have been successfully synthesized via a facile, template-free solvothermal reaction researchgate.net. This process is believed to involve a rolling mechanism of pseudolamellar antimony sheets under solvothermal conditions researchgate.net.

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) and its variants are powerful techniques for producing high-quality thin films. For antimony sulfides, CVD methods have primarily been developed for the deposition of antimony(III) sulfide, Sb₂S₃.

Metal-Organic CVD (MOCVD) : Thin films of antimony sulfide have been deposited using single-source antimony thiolate precursors acs.orgfigshare.com. The deposition is carried out in a low-pressure CVD reactor onto substrates like glass or silicon wafers at temperatures between 300 and 450 °C. The resulting films are typically polycrystalline stibnite (B1171622) (Sb₂S₃), with stoichiometry in the range of Sb₂S₂.₇₈ to Sb₂S₃.₁₀ acs.orgfigshare.com.

Atomic Layer Deposition (ALD) : Sb₂S₃ thin films can also be prepared via ALD. This technique uses sequential, self-limiting reactions of precursors. One reported method involves the reaction of tris(dimethylamido)antimony(III) [Sb(NMe₂)₃] and hydrogen sulfide (H₂S) mit.edu.

Interestingly, antimony pentasulfide (Sb₂S₅) itself can be used as a precursor material for the thermal evaporation of Sb₂S₃ thin films. Studies have shown that during the heating process, the Sb₂S₅ precursor undergoes thermal decomposition, leading to the deposition of a Sb₂S₃ film researchgate.net. This highlights the thermal instability of antimony pentasulfide, which complicates its direct synthesis by high-temperature vapor methods.

| CVD Technique | Precursor(s) | Substrate Temp. | Product | Source |

| MOCVD | Sb(SBuᵗ)₃ | 300 - 450 °C | Sb₂S₃ | acs.orgfigshare.com |

| ALD | Sb(NMe₂)₃ and H₂S | N/A | Sb₂S₃ | mit.edu |

| Thermal Evaporation | Sb₂S₅ powder | N/A | Sb₂S₃ (via decomposition) | researchgate.net |

Pulse Electrodeposition of Antimony Sulfide Thin Films

Pulse electrodeposition is a solution-based technique that offers a low-cost, scalable method for depositing thin films. This method has been applied to deposit antimony sulfide films, which are typically amorphous as-deposited and require a subsequent annealing step to achieve crystallinity.

In a typical process, antimony sulfide films are deposited onto conductive glass substrates (like fluorine-doped SnO₂) from an aqueous solution containing an antimony source, such as antimony trichloride (B1173362) (SbCl₃), and a sulfur source, like sodium thiosulfate (B1220275) (Na₂S₂O₃) researchgate.net. The as-deposited films are generally amorphous. To convert them into the crystalline stibnite (Sb₂S₃) phase, a post-deposition annealing step is required. This is often performed in a nitrogen or sulfur atmosphere at temperatures around 250-300 °C researchgate.net. The annealing process improves the crystallinity and photosensitivity of the films researchgate.net.

Strategies for Controlling Stoichiometry and Purity in Antimony(5+);pentasulfide Synthesis

Achieving high purity and the correct Sb:S stoichiometry is a significant challenge in the synthesis of antimony pentasulfide, largely due to its tendency to contain free sulfur and its thermal instability.

A key strategy in wet chemical synthesis is the prevention of hydrolysis of antimony precursors. A patented method for preparing high-purity antimony pentasulfide from antimony pentoxide utilizes tartaric acid as a complexing agent google.com. The antimony pentoxide is first dissolved in hot concentrated hydrochloric acid to form a chloroantimonate complex. The addition of tartaric acid creates a stable complex with the antimony, preventing its premature hydrolysis and precipitation upon dilution, which ensures a cleaner reaction when the ammonium (B1175870) sulfide is added to precipitate the final product google.com. This method can yield a purity of up to 96.2% google.com.

In the traditional synthesis route involving the acidification of Schlippe's salt (Na₃SbS₄), purity is controlled through meticulous post-synthesis processing. The precipitated Sb₂S₅ must be thoroughly washed to remove soluble byproducts, such as sodium sulfate (B86663) prepchem.com. The washing is typically done by decantation until the wash water tests negative for sulfate ions prepchem.com.

Control of drying conditions is also crucial for maintaining both purity and stoichiometry. Antimony pentasulfide is thermally sensitive and begins to decompose at 75 °C. Therefore, drying must be conducted at low temperatures, typically below 50 °C, to prevent decomposition and the loss of sulfur prepchem.com.

For vapor-deposited films, which often result in Sb₂S₃, stoichiometry control is also a concern. Thermally evaporated Sb₂S₃ films can suffer from sulfur loss during the deposition and annealing stages. One strategy to counteract this is the co-evaporation of elemental sulfur along with the Sb₂S₃ source material to create a sulfur-rich environment, thereby promoting the formation of a more stoichiometric film researchgate.net.

| Strategy | Method | Precursors/Reagents | Purpose | Source |

| Prevention of Hydrolysis | Wet Chemical | Antimony pentoxide, Tartaric acid | To form a stable complex and prevent premature precipitation of antimony oxides. | google.com |

| Impurity Removal | Wet Chemical | Precipitated Sb₂S₅ | Washing by decantation to remove soluble sulfate byproducts. | prepchem.com |

| Prevention of Decomposition | Wet Chemical | Precipitated Sb₂S₅ | Low-temperature drying (< 50 °C). | prepchem.com |

| Stoichiometry Control | Vapor Deposition | Sb₂S₃, Sulfur | Co-evaporation to compensate for sulfur loss. | researchgate.net |

Structural Elucidation and Advanced Characterization of Antimony 5+ ;pentasulfide Materials

Investigations into the Non-Stoichiometric and Amorphous Nature

Antimony(5+);pentasulfide, often referred to by the formula Sb2S5, is a compound whose existence as a pure, stoichiometric substance is doubtful. chemicalbook.com Research indicates that preparations of antimony pentasulfide typically yield a non-stoichiometric material of variable composition that contains free sulfur. chemicalbook.com This product is generally an orange-yellow or reddish amorphous powder. chemicalbook.com

The non-stoichiometric nature of this compound is a key aspect of its structure. Rather than consisting purely of antimony in the +5 oxidation state, the material often features antimony in the +3 oxidation state with the presence of sulfur-sulfur (S–S) bonds, forming a more complex structure than the simple Sb2S5 formula would suggest. wikipedia.org This suggests that it can be considered a mixture of Sb(III) sulfide (B99878) and elemental sulfur. The amorphous character means that the atoms lack long-range order, resulting in a disordered structure, in contrast to the well-defined crystal lattices of compounds like stibnite (B1171622) (Sb2S3). The transition from an amorphous to a crystalline phase in related antimony sulfides, such as antimony trisulfide, can be induced by processes like annealing, which causes the formation of a more ordered orthorhombic structure. osti.govresearchgate.net

Spectroscopic Characterization Techniques

Due to its complex and often amorphous nature, a multi-technique spectroscopic approach is essential for the structural elucidation and characterization of this compound. Techniques such as Mössbauer, Raman, X-ray Photoelectron, Energy-Dispersive X-ray, and Fourier-Transform Infrared spectroscopies provide critical insights into the oxidation states, vibrational modes, surface chemistry, and elemental composition of the material.

Mössbauer Spectroscopy for Antimony Oxidation State Determination

¹²¹Sb Mössbauer spectroscopy is a powerful technique for determining the in-situ valency state of antimony in its compounds because the absorption peaks for Sb(III) and Sb(V) are well-separated. cdnsciencepub.com The isomer shift (δ), a key parameter in Mössbauer spectroscopy, is particularly sensitive to the s-electron density at the antimony nucleus, which differs significantly between the +3 and +5 oxidation states. cdnsciencepub.comresearchgate.net

Research on various antimony oxides has established characteristic isomer shift ranges. For Sb(V), the isomer shift is typically around +9 mm/s, while for Sb(III), it is in the range of -3 to -6 mm/s (relative to an InSb standard). cdnsciencepub.com The significant difference allows for the unambiguous identification and even quantification of the two oxidation states coexisting in a single material. cdnsciencepub.com Given that antimony pentasulfide is non-stoichiometric and contains Sb(III), Mössbauer spectra can confirm the presence of these lower oxidation states, providing a more accurate description of its electronic structure than the idealized formula suggests. wikipedia.org

| Antimony Oxidation State | Characteristic Isomer Shift (δ) Range (mm/s) | Reference Material |

|---|---|---|

| Sb(V) | ~ +9 | InSb |

| Sb(III) | -3 to -6 | InSb |

Raman Spectroscopy for Vibrational Modes and Phase Identification

Raman spectroscopy is highly effective for probing the vibrational modes of antimony sulfide materials and for distinguishing between amorphous and crystalline phases. osti.gov The spectra provide a fingerprint of the local atomic arrangements and bonding. In crystalline antimony trisulfide (Sb2S3), a compound structurally related to the components of non-stoichiometric antimony pentasulfide, distinct Raman peaks are observed corresponding to specific vibrational modes. researchgate.net

Amorphous antimony sulfide, in contrast, typically shows broad, poorly defined Raman bands. For instance, the amorphous form of Sb2S3 exhibits a broad hump around 290 cm⁻¹, which, upon crystallization, splits into well-defined peaks at approximately 290 cm⁻¹ and 310 cm⁻¹. osti.gov This transition from a broad spectrum to sharp peaks is a clear indicator of a phase change from a disordered (amorphous) to an ordered (crystalline) state. The positions of these peaks are attributed to various bending and stretching modes of the Sb-S bonds within the material's structure. osti.govresearchgate.net

| Wavenumber (cm⁻¹) | Symmetry Mode | Vibrational Assignment |

|---|---|---|

| 154 | Ag | Lattice mode |

| 190 | Ag | Anti-symmetric S-Sb-S bending mode |

| 241 | B1g/B3g | Symmetric S-Sb-S bending mode |

| 285 | Ag | Anti-symmetric Sb-S stretching mode |

| 308 | Ag | Symmetric Sb-S stretching vibration |

Data based on crystalline Sb₂S₃ as a reference for Sb-S vibrational modes.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. mdpi.com For antimony sulfides, XPS can provide precise binding energy values for the core electrons of antimony (Sb 3d) and sulfur (S 2p). These binding energies are indicative of the elements' oxidation states and local chemical environment.

Studies of reference antimony compounds show distinct binding energies for different oxidation states. For example, the Sb 3d₅/₂ peak for Sb(III) in Sb₂S₃ is found at approximately 529.6 eV, while for Sb(V) in Sb₂O₅, it is higher, at about 530.9 eV. xpsfitting.com The S 2p₃/₂ peak for a sulfide, such as in Sb₂S₃, appears at around 161.2 eV. xpsfitting.com A significant analytical challenge in the XPS analysis of antimony compounds is the overlap of the Sb 3d₅/₂ peak with the O 1s peak from surface oxygen contamination or native oxides, which requires careful data fitting and deconvolution. xpsfitting.com

| Element/Orbital | Compound | Antimony Oxidation State | Binding Energy (eV) |

|---|---|---|---|

| Sb 3d₅/₂ | Sb₂S₃ | +3 | ~529.6 |

| Sb 3d₅/₂ | Sb₂O₅ | +5 | ~530.9 |

| S 2p₃/₂ | Sb₂S₃ | -2 | ~161.2 |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Mapping

Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It relies on the principle that each element has a unique atomic structure that produces a characteristic set of X-ray peaks when excited by an electron beam. wikipedia.org EDS is frequently coupled with scanning electron microscopy (SEM) to provide elemental composition information for a specific area of the sample.

In the characterization of antimony pentasulfide, EDS is primarily used to confirm the presence of antimony (Sb) and sulfur (S) and to determine their relative abundance. researchgate.net This is crucial for assessing the stoichiometry of the material. The technique can generate elemental maps, which visually display the spatial distribution of antimony and sulfur across the sample's surface, helping to assess the homogeneity of the material. For instance, EDS analysis of antimony sulfide-selenide films has been used to precisely determine the elemental compositions of the prepared materials. researchgate.net

| Analytical Information Provided | Description |

|---|---|

| Elemental Identification | Qualitatively confirms the presence of Antimony (Sb) and Sulfur (S). |

| Quantitative Analysis | Measures the relative atomic or weight percentages of Sb and S to assess stoichiometry. |

| Elemental Mapping | Provides a visual representation of the distribution of Sb and S across a sample's surface. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that complements Raman analysis. It measures the absorption of infrared radiation by a material, which excites molecular vibrations such as stretching and bending. rsc.org For inorganic materials like antimony sulfides, the relevant vibrational modes typically occur in the far-infrared region (< 400 cm⁻¹).

Studies on antimony trisulfide (Sb₂S₃) have identified characteristic absorption bands in the far-IR spectrum. These bands provide information about the fundamental vibrations of the Sb-S bonds within the structure. The data obtained from FTIR can be used to confirm the presence of specific bonding arrangements within the antimony sulfide material.

| Characteristic Far-IR Bands (cm⁻¹) for Sb₂S₃ |

|---|

| 336 |

| 274 |

| 242 |

| 138 |

Data based on Sb₂S₃ as a proxy for Sb-S vibrational modes. dtic.mil

Photoluminescence Analysis for Defect and Trap State Characterization

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure, defects, and impurities in semiconductor materials. In the context of antimony sulfide materials, PL studies are crucial for identifying radiative recombination pathways and characterizing deep-level defects and trap states that can impact optoelectronic performance.

Research into the defect properties of antimony sulfides often utilizes techniques like deep-level transient spectroscopy (DLTS) in conjunction with optical pulses to identify and characterize trap states. nih.gov While specific PL studies on pure antimony pentasulfide are not extensively detailed in the literature, analysis of the closely related and more stable antimony trisulfide (Sb2S3) provides significant insight into the types of defects that may be present.

In studies on Sb2S3 thin films, which can be formed from the decomposition of antimony pentasulfide, distinct deep-level defects are identified. These defects act as carrier traps or recombination sites and are critical in determining the material's electrical and optical properties. nih.gov For instance, depending on the stoichiometry (antimony-rich vs. sulfur-rich), different types of traps are observed. Antimony-rich films may exhibit electron traps, while sulfur-rich films can show hole traps. nih.gov The energy levels and concentrations of these defects are key parameters determined from such analyses.

Table 1: Examples of Deep-Level Defects Identified in Antimony Sulfide (Sb2S3) Films

| Trap Type | Energy Level | Description |

|---|---|---|

| Electron Trap (E1) | 0.31 eV below CBM | Donor defect observed in Sb-rich films. nih.gov |

| Electron Trap (E2) | 0.60 eV below CBM | Deep-level recombination center in Sb-rich films. nih.gov |

| Hole Trap (H1) | 0.64 eV above VBM | Acceptor defect observed in S-rich films. nih.gov |

| Hole Trap (H2) | 0.71 eV above VBM | Deep-level recombination center in S-rich films. nih.gov |

CBM: Conduction Band Minimum, VBM: Valence Band Maximum. Data derived from studies on Sb2S3.

These defects, such as interstitials and vacancies, create energy states within the bandgap that can trap charge carriers and facilitate non-radiative recombination, which is detrimental to the efficiency of photovoltaic devices. nih.gov Understanding these trap states is fundamental for optimizing the performance of antimony sulfide-based technologies.

Diffraction-Based Structural Analysis

X-ray Diffraction (XRD) for Crystalline Structure and Phase Transformations

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure, phase purity, and crystallite size of materials. Antimony pentasulfide is often described as an amorphous, orange-yellow solid. nih.govcyberleninka.ru XRD analysis of as-prepared Sb2S5 typically shows a broad, featureless pattern characteristic of an amorphous material.

A key area of investigation using XRD is the thermal decomposition of antimony pentasulfide. Upon heating, Sb2S5 undergoes a phase transformation, decomposing into crystalline antimony trisulfide (Sb2S3) and sulfur. dtic.mil This transformation from an amorphous precursor to a crystalline material is readily tracked by XRD. The resulting Sb2S3 typically crystallizes in an orthorhombic structure, belonging to the Pnma space group, known as the mineral stibnite. researchgate.netresearchgate.netresearchgate.net

Systematic in-situ annealing experiments on amorphous antimony sulfide films have precisely determined the crystallization temperature. For instance, amorphous films have been observed to crystallize at a specific temperature of 243°C. researchgate.netrafaldb.com The XRD patterns of the annealed films show sharp diffraction peaks that can be indexed to the orthorhombic phase of Sb2S3. cyberleninka.ruresearchgate.net

Table 2: Crystallographic Data for Stibnite (Sb2S3) Resulting from Thermal Transformation

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Pnma (#62) | researchgate.netrafaldb.com |

| Lattice Parameter 'a' | ~1.131 nm | researchgate.netrafaldb.com |

| Lattice Parameter 'b' | ~0.386 nm | researchgate.netrafaldb.com |

| Lattice Parameter 'c' | ~1.123 nm | researchgate.netrafaldb.com |

These parameters correspond to the crystalline phase (stibnite, Sb2S3) formed after the phase transformation of amorphous antimony sulfide.

Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Analysis

Grazing Incidence X-ray Diffraction (GIXRD) is an essential surface-sensitive technique for the structural characterization of thin films. osti.govspringernature.com By using a very small angle of incidence for the X-ray beam, the penetration depth is minimized, enhancing the signal from the film while reducing interference from the substrate. mdpi.com

For thin films of antimony sulfide, GIXRD is employed to verify the crystal structure and preferred orientation. researchgate.net In studies where antimony sulfide thin films are prepared, for example, by thermal evaporation followed by annealing, GIXRD confirms the formation of the orthorhombic crystal structure. researchgate.netresearchgate.net The technique is particularly useful for tracking how crystallographic orientation changes with film thickness or annealing conditions. For instance, as the deposition time increases, the film growth may favor a specific orientation, leading to an increased intensity of the corresponding diffraction peak in the GIXRD pattern. researchgate.net This control over crystal orientation is vital, as properties like charge transport in antimony sulfide are highly anisotropic, being more efficient along certain crystallographic directions. rafaldb.com

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Topography and Grain Morphology

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface topography, microstructure, and grain morphology of materials at the micro- and nanoscale. For antimony pentasulfide, which is typically a powder, SEM reveals the size, shape, and agglomeration of its constituent particles.

When antimony sulfide is deposited as a thin film and subsequently crystallized, SEM is used to examine the resulting surface morphology. The morphology is highly dependent on the deposition method and post-treatment conditions. researchgate.net For example, films can consist of agglomerates of smaller grains, nanowires, nanorods, or larger, leaf-shaped grains that can be tens to hundreds of micrometers in length. rafaldb.comresearchgate.netresearchgate.net

SEM analysis of annealed antimony sulfide films shows that crystallization significantly alters the surface. As-deposited amorphous films often appear smooth, but upon annealing, they can become smoother as they crystallize before potentially cracking at higher temperatures. osti.gov Cross-sectional SEM images are also used to determine film thickness and observe the layered structure of devices fabricated from these materials. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information and quantitative measurements of surface roughness at the nanoscale. icspicorp.comoxinst.com It is an indispensable tool for characterizing the surfaces of thin films, where roughness can influence device performance and material properties. spectraresearch.com

For antimony sulfide thin films, AFM is used to study how surface morphology and roughness are affected by factors like film thickness and annealing. researchgate.net As-deposited films may exhibit a granular structure, with the grain size and surface roughness tending to increase with film thickness. researchgate.net Post-deposition annealing can lead to significant changes in surface morphology, often resulting in larger, agglomerated grains and an increase in crystallinity, which is reflected in the AFM images and roughness data. researchgate.net

Key parameters derived from AFM analysis include the root mean square (RMS) roughness and the average roughness (Ra), which provide quantitative metrics for surface quality control and process optimization. researchgate.netchalcogen.ro

Table 3: Example of Surface Roughness Parameters for Tin Antimony Sulfide Thin Films Measured by AFM

| Film Thickness | Treatment | RMS Roughness (nm) | Average Roughness (Ra) (nm) |

|---|---|---|---|

| 100 nm | As-deposited | 3.0 | 2.4 |

| 100 nm | Annealed (200°C) | 10.6 | 8.4 |

| 500 nm | As-deposited | 9.7 | 7.7 |

| 500 nm | Annealed (200°C) | 19.5 | 15.6 |

Data derived from a study on Sn2Sb2S5 thin films, illustrating the typical application of AFM for roughness analysis in related chalcogenide materials. researchgate.net

The ability of AFM to measure roughness with sub-nanometer precision is crucial for developing smooth and uniform films, which are often required for efficient optoelectronic devices. oxinst.comspectraresearch.com

Transmission Electron Microscopy (TEM) for Nanostructural Details and Particle Size Analysis

Transmission Electron Microscopy (TEM) is an indispensable technique for the characterization of nanomaterials, providing direct imaging of nanostructures, and enabling detailed analysis of particle size, morphology, and crystalline structure. utexas.edu In the study of antimony sulfide materials, TEM reveals critical information about their physical form, which is essential for understanding their properties and potential applications.

Research has employed TEM to characterize various forms of antimony sulfide. For instance, a complexation route has been used to synthesize orthorhombic antimony sulfide nanoparticles, which were stabilized in an aniline (B41778) matrix. TEM analysis of this hybrid system showed uniformly distributed dark spots corresponding to the antimony sulfide nanoparticles. The particle size was determined to be within the range of 2 to 12 nm. researchgate.net

Furthermore, TEM has been utilized to characterize more complex nanostructures. In one study, ultrathin Sb2S5 nanofibers were successfully prepared via a wet chemical method. researchgate.net Another investigation involving a composite material, BaS:MnS:Sb2S5, used TEM to reveal that the particles formed were cube-like and exhibited a tendency to aggregate into larger cube-like formations. researchgate.net These analyses highlight the capability of TEM to elucidate the fine morphological details of materials containing antimony pentasulfide.

The table below summarizes findings from TEM analyses on antimony sulfide-related materials.

| Material | Observed Morphology | Particle/Feature Size | Reference |

|---|---|---|---|

| Antimony Sulfide Nanoparticles | Uniformly distributed nanoparticles | 2 - 12 nm | researchgate.net |

| Sb2S5 | Ultrathin nanofibers | Not specified | researchgate.net |

| BaS:MnS:Sb2S5 | Cube-like particles | Not specified | researchgate.net |

Thermal Behavior Investigations of this compound and Related Compositions

The thermal stability and decomposition pathways of antimony pentasulfide are critical parameters influencing its processing and application. Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are employed to investigate the material's behavior upon heating.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This technique identifies exothermic and endothermic events such as phase transitions and chemical reactions.

The thermal behavior of a series of antimony sulfides, including antimony pentasulfide, has been investigated using DTA and other thermal methods. dtic.mil The DTA curves for antimony pentasulfide are noted to be complex, suggesting a multistep process occurs upon heating. dtic.mil For antimony pentasulfide containing a 15% excess of sulfur, a thermal transformation to yield antimony trisulfide (Sb2S3) is observed between 193 and 239 °C. dtic.mil

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information about changes in a material's mass as a function of temperature or time. It is particularly useful for studying decomposition reactions and thermal stability.

Investigations into the thermal properties of antimony sulfides have utilized TGA to detail the decomposition of antimony pentasulfide. dtic.mil TGA experiments on unextracted antimony pentasulfide (containing excess sulfur) show a weight loss of approximately 16% between 227 and 243 °C, which is primarily attributed to the loss of excess sulfur during the transformation to antimony trisulfide. In contrast, after extraction of this excess sulfur, the material exhibits only a 2% weight loss in the same temperature range, likely due to residual sulfur.

The thermal transformation of antimony pentasulfide to antimony trisulfide has been identified to occur in the temperature range of 193 to 239 °C. dtic.mil TGA has also been used to study the mass loss of Sb2S3 films at higher temperatures, noting an accumulated mass loss of 4.5% between 150 to 270 °C, followed by a more rapid loss starting near its melting point of 500 °C. acs.org

The table below presents a summary of the thermal analysis data for antimony pentasulfide.

| Technique | Material | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|---|

| DTA/TGA | Antimony Pentasulfide with 15% excess sulfur | 193 - 239 | Thermal transformation to Sb2S3 | dtic.mil |

| TGA | Unextracted Antimony Pentasulfide | 227 - 243 | ~16% weight loss (loss of excess sulfur) | dtic.mil |

| TGA | Extracted Antimony Pentasulfide | 227 - 243 | ~2% weight loss (residual sulfur) | dtic.mil |

Advanced Research on Electronic, Optical, and Electrochemical Properties of Antimony 5+ ;pentasulfide Systems

Studies of Semiconducting Behavior and Bandgap Engineering

Antimony sulfide (B99878) is recognized as a promising semiconductor material. researchgate.net While bulk antimony (Sb) typically behaves as a semimetal, it can be transformed into a semiconductor when prepared as a thin atomic layer, exhibiting a significant band gap. nih.gov Research into antimony sulfide thin films, particularly those derived from an antimony pentasulfide precursor, has revealed notable semiconducting properties.

Bandgap engineering is crucial for tailoring the properties of semiconductors for specific applications. In antimony-based chalcogenides, the bandgap can be tuned by altering the material's composition. For instance, in antimony selenosulfide (Sb₂(S,Se)₃), the bandgap can be adjusted from 1.31 eV to 1.71 eV by varying the selenium-to-sulfur ratio. nih.govresearchgate.net This tunability allows for the optimization of light absorption in photovoltaic devices. nih.gov

A key finding is that the choice of precursor material directly impacts the bandgap of the resulting antimony sulfide film. A study demonstrated that an annealed Sb2S3 film prepared by thermally evaporating an antimony pentasulfide (Sb2S5) precursor exhibited a larger bandgap of 1.69 eV compared to films prepared from an Sb2S3 powder precursor. researchgate.net This highlights a practical method for bandgap engineering in these systems. Theoretical calculations have also explored novel two-dimensional forms, such as monolayered antimonene, which is predicted to be an indirect semiconductor with a wide band gap of 2.28 eV. nih.gov

| Material System | Preparation/Condition | Bandgap (eV) | Reference |

|---|---|---|---|

| Sb₂S₃ Film | From Sb₂S₅ Precursor (Annealed) | 1.69 | researchgate.net |

| Sb₂(S,Se)₃ Films | Tunable Se/(Se+S) ratio | 1.31 - 1.71 | nih.gov |

| Sb₂S₃ Thin Films | Solution Growth, Varied Deposition Time | 2.05 - 2.10 | primescholars.com |

| Monolayer Antimonene | Theoretical Calculation | 2.28 (Indirect) | nih.gov |

Optical Absorption and Photoelectrochemical Properties

Antimony sulfide is considered a promising photoelectric material due to its high optical absorption coefficient in the visible light spectrum. researchgate.net The material's ability to absorb light is a critical factor for its use in solar cells and other optoelectronic devices. innovationnewsnetwork.com The extinction coefficient (k), which indicates a material's light absorption efficiency, has been studied in Sb2S3 thin films, with values found to be in the range of 0.01 to 0.27 depending on preparation conditions. primescholars.com

Research has shown that Sb2S3 thin films prepared from an Sb2S5 precursor not only have a different bandgap but also exhibit improved photovoltaic performance in planar solar cells. researchgate.net A novel "wavelength-dependent photovoltaic effect" (WDPE) has been discovered in antimony sulphide composite devices. innovationnewsnetwork.com In this phenomenon, the output voltage of the device reversibly changes when the color of the incident light is switched, for instance, from visible to ultraviolet. innovationnewsnetwork.com This effect is attributed to metastable 'trap' states at the heterojunction interface generated by high-energy charges. innovationnewsnetwork.com

The refractive index (n) is another important optical property. For Sb2S3 thin films, the refractive index was found to increase with the film's thickness. chalcogen.ro Doping can also influence these properties; for example, doping lead selenide (B1212193) with antimony was found to increase the refractive index of the resulting film. ajol.info

Carrier Transport Mechanisms and Electrical Conductivity

The practical application of antimony sulfide in electronic devices is often hindered by its low electrical conductivity and slow electrochemical kinetics. researchgate.net To overcome this, Sb2S3 is frequently combined with carbon materials, which offer high conductivity and chemical stability. frontiersin.org Encapsulating Sb2S3 nanorods in a carbon coating is a common strategy to improve electronic/ionic conductivity, leading to much higher capacity and rate performance in battery applications. researchgate.net

Fundamental studies on bulk antimony at cryogenic temperatures have revealed complex carrier transport behaviors. aps.org Research has documented the emergence of a two-component fluid of electrons and phonons, where frequent, momentum-conserving collisions between these quasiparticles dominate the transport properties. aps.org In these conditions, the electrical resistivity follows a quadratic temperature dependence below 15 K. aps.org While these findings relate to the elemental form, they provide insight into the fundamental physics of charge and heat transport in antimony-based materials. In heavily Sb-doped silicon layers, the transport of charge carriers is influenced by quantum corrections and various spin-dependent scattering effects. researchgate.net

Electrochemical Performance in Energy Storage Applications

Antimony sulfide is a promising electrode material for next-generation energy storage systems, such as lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), due to its high theoretical specific capacity. researchgate.netfrontiersin.org Its working potential of around 1 V versus Li/Li+ also makes it a safer anode material compared to graphite. nih.gov

Antimony sulfide electrodes have demonstrated high charge and discharge capacities. For SIBs, Sb2S3 has a high theoretical capacity of 946 mAh g⁻¹. frontiersin.org In practical applications, bulk Sb2S3 (with particle sizes of 10–20 μm) used as a Li-ion electrode has shown a high, stable cycling capacity of 800 mAh g⁻¹. nih.govgreencarcongress.com It also exhibits excellent rate performance, with a capacity of 580 mAh g⁻¹ at a high rate of 2000 mA g⁻¹. nih.govgreencarcongress.com

However, a significant challenge is the large volume expansion and contraction during the charge and discharge cycles, which can lead to capacity degradation. frontiersin.orggreencarcongress.com To enhance mechanical and chemical stability, researchers have employed strategies such as using polyimide-based binders and adding fluoroethylene carbonate to the electrolyte. nih.govgreencarcongress.com Composites with carbon materials are also widely used to buffer the volume change and improve cycling performance. frontiersin.org For instance, an amorphous Sb2S3/graphene nanocomposite displayed a high reversible capacity of 881.2 mAh g⁻¹ at 0.1 A g⁻¹ after 50 cycles. frontiersin.org

| Anode Material | Capacity & Current Density | Cycle Stability | Reference |

|---|---|---|---|

| Sb₂S₃@C Rods | 699.1 mAh g⁻¹ at 100 mA g⁻¹ | After 100 cycles | frontiersin.org |

| Amorphous Sb₂S₃/Graphene | 881.2 mAh g⁻¹ at 0.1 A g⁻¹ | After 50 cycles | frontiersin.org |

| SS/CFC (Sb₂S₃ on Carbon Fiber Cloth) | 736 mAh g⁻¹ at 0.5 A g⁻¹ | After 650 cycles | frontiersin.org |

| SMS@C (Sb₂S₃/MoS₂ Heterostructure) | 411.5 mAh g⁻¹ at 5 A g⁻¹ | After 650 cycles | frontiersin.org |

The high capacity of antimony sulfide in sodium-ion batteries is attributed to a dual-reaction mechanism involving both conversion and alloying processes. frontiersin.org The generally proposed electrochemical reaction mechanism is as follows:

Conversion Reaction: Sb₂S₃ + 6Na⁺ + 6e⁻ ↔ 2Sb + 3Na₂S

Alloying Reaction: 2Sb + 6Na⁺ + 6e⁻ ↔ 2Na₃Sb

Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are powerful techniques used to study the electrochemical behavior of electrode materials. researchgate.netresearchgate.net

Cyclic Voltammetry (CV) is used to investigate the redox processes occurring at the electrode. By sweeping the potential and measuring the current, researchers can identify the potentials at which the conversion and alloying reactions take place. urfu.ru Studies on antimony-modified electrodes use CV to characterize their electrochemical performance and determine if the redox transformations are reversible or quasi-reversible. urfu.ru

Impedance Spectroscopy (EIS) , often represented by Nyquist plots, provides information about the resistance and capacitance properties of the electrochemical system. researchgate.net This analysis helps in understanding factors like charge transfer resistance at the electrode-electrolyte interface. researchgate.netnih.gov For antimony sulfide electrodes, EIS has been used to show that additives like fluoroethylene carbonate in the electrolyte can suppress the increase in charge transfer resistance during cycling, contributing to improved stability. nih.gov A lower charge transfer resistance value generally indicates better electrochemical kinetics. urfu.ru

Applications of Antimony 5+ ;pentasulfide in Advanced Technologies

Photovoltaic Devices and Solar Energy Conversion

Detailed research on the direct application of antimony(5+);pentasulfide as a primary component in photovoltaic devices is not widely present in publicly available scientific literature. The vast majority of studies on antimony sulfide-based solar cells concentrate on the properties and performance of antimony(III) sulfide (B99878) (Sb₂S₃).

While antimony(III) sulfide (Sb₂S₃) is recognized as a promising light-absorbing material due to its suitable band gap and high absorption coefficient, there is a lack of specific research demonstrating the use of this compound thin films for this purpose.

Studies have extensively detailed the optimization of Sb₂S₃ thin films for enhanced photovoltaic performance. However, similar research focusing on the optimization of this compound film thickness and morphology is not currently available.

The integration of antimony-based compounds into tandem solar cell architectures has been explored, primarily with Sb₂S₃ and antimony selenosulfide (Sb₂(S,Se)₃), which have tunable bandgaps suitable for such applications. pv-magazine.com There is no significant research available on the integration of this compound into tandem solar cell designs.

Research into photoelectrochemical (PEC) water splitting has identified antimony(III) sulfide (Sb₂S₃) as a potential photoanode material. osti.gov These studies investigate its performance and limitations. Equivalent research on the use of this compound for photoanodes in water splitting applications has not been found in available scientific literature.

Energy Storage Systems

The application of antimony sulfides in energy storage systems, particularly as anode materials for lithium-ion and sodium-ion batteries, is an active area of research. This research, however, is almost exclusively centered on antimony(III) sulfide (Sb₂S₃) and other antimony-based alloys and composites. frontiersin.orgnih.gov The large volume expansion during the alloying/dealloying process is a key challenge that researchers are addressing for Sb₂S₃. mdpi.com A notable exception is the investigation of oxygen-doped Sb₂S₃ nanosheets as a catalyst in lithium-sulfur batteries, which aims to mitigate the shuttle effect of polysulfides. rsc.org There is a lack of specific studies on the use of this compound as a primary electrode material in current energy storage systems.

Development as Anode Materials for Sodium-Ion Batteries

Antimony-based materials are being extensively researched as promising anode candidates for sodium-ion batteries (SIBs), which are considered a potential alternative to lithium-ion batteries due to the natural abundance and low cost of sodium. nihonseiko.co.jpgoogle.com Antimony and its sulfides can store sodium ions via an alloying/dealloying mechanism, offering a high theoretical specific capacity. nihonseiko.co.jpmdpi.com

The primary reaction involves the formation of a sodium-antimony alloy (Na3Sb), which corresponds to a high theoretical gravimetric capacity of 660 mAh g⁻¹. nihonseiko.co.jpmdpi.comalfachemic.com This capacity is significantly higher than that of graphite, the conventional anode material in lithium-ion batteries. mdpi.comcmu.edu However, the major challenge for antimony-based anodes is the significant volume expansion and contraction during the insertion and extraction of sodium ions, which can be as high as 291% for the formation of Na3Sb. alfachemic.comcmu.edu This drastic volume change often leads to mechanical stress, pulverization of the electrode material, and a rapid decline in capacity over repeated cycles. alfachemic.comrsc.org

| Anode Material | Theoretical Gravimetric Capacity (mAh g⁻¹) | Alloying Product |

|---|---|---|

| Antimony (Sb) | 660 | Na₃Sb |

| Antimony Sulfide (Sb₂S₃)* | 946 | Na₃Sb + Na₂S |

| Hard Carbon | ~300 | NaCₓ |

| Graphite (for Li-ion) | 372 | LiC₆ |

Note: While the article focuses on this compound (Sb₂S₅), much of the foundational battery research has been conducted on the more common Antimony(III) sulfide (Sb₂S₃). The alloying principle with sodium remains the same.

Nanocomposite Formulations for Enhanced Energy Storage Performance

To overcome the challenge of volume expansion in antimony sulfide anodes, researchers have developed various nanocomposite formulations. rsc.org The primary strategy involves integrating antimony sulfide nanoparticles with conductive and mechanically stable matrix materials, most notably carbon-based materials like graphene. rsc.orgum-material.com

These nanocomposite structures offer several advantages:

Buffering Volume Changes: The matrix material, often flexible and porous, can physically cushion the antimony sulfide particles during sodiation and desodiation, preventing the electrode from cracking. rsc.org

Enhancing Electrical Conductivity: Many forms of antimony sulfide have poor intrinsic electronic conductivity. Embedding them in a highly conductive carbon matrix facilitates efficient electron transport, which is crucial for battery performance. um-material.com

Preventing Agglomeration: The matrix keeps the antimony sulfide nanoparticles from aggregating during cycling, which maintains a high surface area for reaction with sodium ions. rsc.org

For example, a composite of amorphous Sb2S3 nanoparticles tightly anchored on graphene nanosheets has demonstrated good tolerance for volume changes and improved cycling performance compared to the crystalline or pure forms of the material. rsc.org Other successful approaches include the creation of composites with nitrogen-doped graphene and Ti3C2 MXene, which have shown outstanding rate performance and cycle stability. um-material.com These advanced formulations significantly improve capacity retention and the ability to charge and discharge at high rates. um-material.com

| Nanocomposite Formulation | Key Performance Metric | Reference Finding |

|---|---|---|

| Amorphous Sb₂S₃/Graphene | Improved Cycling Stability | Showed better tolerance to volume changes compared to crystalline counterparts. rsc.org |

| Sb₂S₃ Nanowires/Ti₃C₂Tₓ MXene | High Rate Performance | Achieved 553 mAh·g⁻¹ at a current density of 2 A·g⁻¹. um-material.com |

| Sb₂S₃@FeS₂/N-doped Graphene | Enhanced Na⁺ Transport | Heterostructure design accelerated ion transport and alleviated volume expansion. rsc.org |

Catalytic Applications

Antimony compounds, including antimony pentasulfide, are utilized as catalysts in several industrial chemical processes. Their catalytic activity stems from their ability to exist in multiple oxidation states and act as Lewis acids. google.com

Role as a Catalyst in Various Chemical Processes

Antimony pentasulfide and related compounds have found applications as catalysts, particularly in the manufacturing of plastics and other materials. Recent research has focused on enhancing its catalytic properties by incorporating it into advanced composite materials. For instance, composites derived from metal-organic frameworks that incorporate antimony pentasulfide have been shown to exhibit a catalytic performance two to eight times greater than conventional antimony sulfide materials.

Furthermore, antimony derivatives are being explored for their potential in photocatalysis and electrocatalysis. In these applications, the material can facilitate oxidation-reduction reactions, such as those needed for the degradation of organic pollutants in wastewater. Oxygen-doped antimony sulfide nanosheets have also been synthesized and used as a catalyst to facilitate the conversion of polysulfides in lithium-sulfur batteries.

Investigation as a Polymerization Initiator

In polymer chemistry, antimony compounds are well-established as highly effective polycondensation catalysts, especially in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). nihonseiko.co.jp More than 90% of polyester (B1180765) plants globally use antimony-based catalysts, with antimony trioxide and antimony acetate (B1210297) being the most common.

While the term "initiator" typically refers to a substance that starts a chain-reaction polymerization, in the context of polyester synthesis, antimony compounds function as catalysts that facilitate the step-growth polycondensation reaction. They are not consumed in the reaction but increase the rate at which polymer chains are joined and lengthened. google.com Antimony catalysts are favored due to their high activity, limited side reactions, and cost-effectiveness, resulting in high-quality polymer products. Research has also investigated the catalytic activity of antimony oxide and antimony acetate in the synthesis of other polymers, such as poly(ethylene furanoate) (PEF).

Advanced Optical and Optoelectronic Devices

The semiconductor properties of antimony sulfides make them suitable for use in a range of optical and optoelectronic applications, particularly those involving infrared (IR) light.

Use in Infrared Optics and Lenses

Antimony and its compounds are used in the fabrication of semiconductor devices, including diodes and infrared detectors. Antimony sulfide is a chalcogenide material, a class of compounds known for their transparency in the infrared portion of the electromagnetic spectrum. This property makes them valuable for manufacturing IR lenses, windows, and optical fibers used in thermal imaging, night vision, and other IR systems.

Antimony sulfide (specifically Sb2S3) exhibits a large change in its refractive index when it transitions between amorphous and crystalline states, a property that is being developed for programmable photonics. This allows for the tuning of photonic resonators, which could be used in advanced applications like beam-steering metasurfaces and nano-resonator display pixels. Additionally, thin films of copper antimony sulfide have been developed for use as visible to near-infrared photodetectors.

Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data in Requested Fields

Following a comprehensive review of scientific and technical literature, it is not possible to generate the requested article on "this compound" focusing on its applications in advanced technologies. The specific topics of "Exploration in Light-Sensing and Imaging Technologies" and "Semiconductor Component Fabrication" for this particular compound are not substantially addressed in available research.

The vast majority of scientific inquiry and published data in the field of antimony-based semiconductors for these applications centers on Antimony Trisulfide (Sb₂S₃) , not this compound (Sb₂S₅).

While this compound is a known inorganic compound, its role in modern technology research is primarily as a precursor material. For instance, studies describe using this compound for the thermal evaporation synthesis of Antimony Trisulfide thin films, which are then investigated for their optoelectronic properties. researchgate.net However, the performance, characteristics, and research findings detailed in these studies are attributed to the resulting Sb₂S₃ films, not the initial Sb₂S₅ compound.

Given the strict instructions to focus solely on this compound and to adhere to a detailed outline centered on advanced technological applications, generating the requested article would require speculating on properties and applications that have not been scientifically documented. This would not meet the standards of accuracy and authoritativeness required.

Therefore, the requested article cannot be provided. The current body of scientific work does not support a detailed discussion of this compound in the specified high-technology fields. Research in this domain is concentrated on the more stable and electronically suitable Antimony Trisulfide.

Theoretical and Computational Studies of Antimony 5+ ;pentasulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Dedicated Density Functional Theory (DFT) calculations focusing on the electronic structure and energetics of a pure, crystalline form of antimony(5+);pentasulfide are not widely available. The inherent non-stoichiometry and likely amorphous nature of the compound present significant challenges for setting up accurate theoretical models. Mössbauer spectroscopy analysis suggests that antimony pentasulfide is a derivative of antimony(III), which contradicts the nominal antimony(V) oxidation state and further complicates theoretical investigations into its electronic structure. wikipedia.org

In contrast, extensive DFT studies have been conducted on antimony trisulfide (Sb2S3), providing detailed insights into its structural, electronic, and optical properties for applications such as solar cells. researchgate.netjournalpsij.com These studies have investigated properties like band structure, density of states, and the effects of spin-orbit coupling. researchgate.net While not directly applicable to Sb2S5, this body of work on a closely related compound highlights the methodologies that could be applied if a stable, well-characterized structure of antimony pentasulfide were to be identified.

Below is a table of theoretical properties for antimony pentasulfide, which could serve as a starting point for hypothetical DFT calculations.

| Property | Theoretical Value |

| Molecular Formula | Sb2S5 |

| Molecular Weight | 403.85 g/mol |

| Density | 4.12 g/cm³ |

| Melting Point | 135 °C (decomposes) |

| Solubility in Water | Insoluble |

| Appearance | Orange-yellow to red powder |

Data sourced from various chemical suppliers and databases. wikipedia.orgprochemonline.comamericanelements.comscbt.comnih.gov

Molecular Dynamics Simulations for Material Behavior and Stability

Similar to the lack of DFT studies, there is a significant absence of molecular dynamics (MD) simulations for this compound. MD simulations are powerful tools for understanding the dynamic behavior, material stability, and phase transitions of compounds at an atomic scale. However, these simulations require a well-defined structural model, including precise atomic positions and interatomic potentials, which are currently not established for antimony pentasulfide.

The reported instability of Sb2S5, with decomposition occurring at 135°C, further complicates the feasibility of meaningful MD simulations. wikipedia.orgprochemonline.com Such simulations would need to account for decomposition pathways into more stable products like antimony trisulfide and sulfur.

Computational Modeling of Device Performance and Material Optimization

Computational modeling of devices incorporating antimony sulfides is an active area of research, particularly in the field of photovoltaics. However, this research is overwhelmingly focused on devices utilizing antimony trisulfide (Sb2S3) as the light-absorbing layer. nih.govutm.mymdpi.com Numerous simulation studies, often using software like SCAPS-1D (Solar Cell Capacitance Simulator), have been performed to optimize the performance of Sb2S3-based solar cells by varying parameters such as layer thickness, defect density, and band gap. nih.govmdpi.com

While this compound is not typically the active material in these modeled devices, it has been used experimentally as a precursor material for the fabrication of Sb2S3 thin films. researchgate.net For instance, Sb2S3 thin films for solar cells have been prepared by the thermal evaporation of an antimony pentasulfide precursor. researchgate.net In these cases, the computational modeling would still be directed at the final Sb2S3 material within the device, rather than the Sb2S5 precursor.

The table below illustrates the disparity in the availability of computational modeling studies for Sb2S5 compared to Sb2S3.

| Computational Study Type | This compound (Sb2S5) | Antimony Trisulfide (Sb2S3) |

| DFT Calculations | Very Limited / Unavailable | Extensive |

| Molecular Dynamics | Not Available | Available |

| Device Modeling | Not Available (as active layer) | Extensive (for solar cells) |

Prediction of Novel Structural and Electronic Characteristics

Due to the fundamental challenges in synthesizing and characterizing a pure, stoichiometric form of this compound, there is a lack of computational predictions for novel structural and electronic characteristics. The current understanding of the material as a non-stoichiometric compound with an unknown structure hinders predictive theoretical work. wikipedia.org

Future computational efforts would first require the experimental identification of a stable, crystalline phase of Sb2S5. Should such a phase be discovered, first-principles calculations could then be employed to predict its electronic band structure, optical absorption properties, and potential for novel applications. In a related area, computational studies have been successful in predicting the properties of other antimony(V) compounds, such as fluorine-doped antimony pentoxide (Sb2O5), as a promising transparent conducting oxide, demonstrating the potential of such predictive work when a stable structure is known. bham.ac.ukbirmingham.ac.ukchemrxiv.org

Interactions and Derivatization of Antimony 5+ ;pentasulfide

Chemical Reactions with Organic and Inorganic Species

Antimony pentasulfide participates in several key chemical reactions with both inorganic and organic substances. With strong inorganic acids, such as hydrochloric acid, it undergoes a decomposition reaction. This reaction does not produce the expected antimony(V) salt but instead yields antimony(III) chloride, elemental sulfur, and hydrogen sulfide (B99878) gas. This outcome suggests that the antimony center in the pentasulfide structure has significant antimony(III) character.

The compound readily reacts with alkali metal sulfides. For instance, its reaction with sodium sulfide in an aqueous medium is a known route to produce sodium thioantimonate(V), commonly known as Schlippe's salt. It is also soluble in alkali hydroxides and ammonium (B1175870) hydrosulfide (B80085), forming various thioantimonate species in solution.

With certain oxidizing agents, antimony pentasulfide can react vigorously. For example, its reaction with concentrated chloric acid can lead to incandescence. Furthermore, when ground with phthalic oxide, it can result in an explosive mixture.

In the realm of organic chemistry, the most notable interaction of antimony pentasulfide is its use as a vulcanizing agent in the rubber industry. In this process, it reacts with natural rubber (polymers of isoprene) and elemental sulfur at elevated temperatures. This reaction creates sulfur cross-links between the polymer chains, converting the tacky, plastic-like rubber into a durable, elastic material.

Table 1: Selected Chemical Reactions of Antimony(5+);pentasulfide

| Reactant(s) | Product(s) | Reaction Type |

| Hydrochloric Acid (HCl) | Antimony(III) chloride (SbCl₃), Hydrogen Sulfide (H₂S), Sulfur (S) | Acid Decomposition / Redox |

| Sodium Sulfide (Na₂S), Water (H₂O) | Sodium Thioantimonate(V) (Na₃SbS₄·9H₂O) | Thioantimonate Formation |

| Alkali Hydroxides (e.g., NaOH) | Soluble Thioantimonates | Dissolution / Salt Formation |

| Natural Rubber, Sulfur | Cross-linked (Vulcanized) Rubber | Vulcanization |

Formation of Organoantimony Bis(pentasulfide) Structures

The derivatization of antimony sulfides into complex organometallic structures is an area of active research. A notable example is the synthesis of an unprecedented cyclic organoantimony bis(pentasulfide). acs.orgnih.govacs.org This structure features a central 12-membered Sb₂S₁₀ ring. acs.orgacs.org

The synthesis begins not with antimony pentasulfide itself, but with a specially prepared organoantimony(III) sulfide. This precursor is stabilized by a pincer-type NCN chelating ligand, specifically [2,6-(Me₂NCH₂)₂C₆H₃]. acs.orgnih.gov This organoantimony(III) sulfide (LSbS) exists as a dimer in the solid state but is monomeric in solution. acs.orgnih.govacs.org

The crucial step involves the reaction of this monomeric organoantimony(III) sulfide with elemental sulfur (S₈). acs.org The reaction results in the formation of the cyclic bis(pentasulfide), which can be represented as LSb(μ-S₅)₂SbL. acs.orgnih.govacs.org In this molecule, two organoantimony units (LSb) are bridged by two pentasulfide (S₅²⁻) chains, creating the large central ring. acs.orgacs.org The identity of this novel compound was confirmed through elemental analysis and single-crystal X-ray diffraction. acs.org

Table 2: Synthesis of Cyclic Organoantimony Bis(pentasulfide)

| Precursor | Reactant | Product | Key Structural Feature |

| Organoantimony(III) sulfide with NCN chelating ligand (LSbS) | Elemental Sulfur (S₈) | Cyclic bis(pentasulfide) LSb(μ-S₅)₂SbL | 12-membered Sb₂S₁₀ ring |

Synthesis and Characterization of Mixed Metal-Antimony Sulfide Systems (e.g., Tin-Antimony Sulfide, Iron-Antimony Sulfide)

Antimony sulfide is a key component in the synthesis of ternary and quaternary metal sulfide systems, which are of interest for their electronic and optical properties.

Tin-Antimony Sulfide (Sn-Sb-S)

Mixed tin-antimony sulfide materials are often prepared as thin films for potential use in optoelectronic devices. One common method involves doping tin(II) sulfide (SnS) with antimony. mit.eduphysicsaccess.com This can be achieved through techniques like spray pyrolysis, where precursor solutions containing tin and antimony compounds are sprayed onto a heated substrate. physicsaccess.com Another approach is the use of combinatorial thermal deposition from binary sulfide precursors.

The introduction of antimony into the tin sulfide lattice significantly alters the material's properties. Characterization using UV-visible spectroscopy shows that doping with antimony can enhance the absorption spectrum and lead to a decrease in the optical band gap. physicsaccess.com Structural analysis via X-ray diffraction (XRD) is used to confirm the crystal structure of the resulting films, while Scanning Electron Microscopy (SEM) provides information on the surface morphology and grain size. physicsaccess.com

Iron-Antimony Sulfide (Fe-Sb-S)